6-Chloro-5-methylpyridine-2-carbonitrile

説明

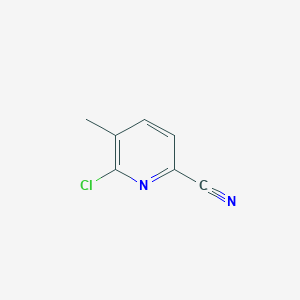

6-Chloro-5-methylpyridine-2-carbonitrile (CAS: 875293-89-3) is a halogenated pyridine derivative with the molecular formula C₇H₅ClN₂ and a molecular weight of 152.58 g/mol . It features a pyridine ring substituted with a chlorine atom at position 6, a methyl group at position 5, and a cyano group at position 2 (Figure 1). This compound is primarily used in research settings as a precursor for synthesizing pharmaceuticals, agrochemicals, and heterocyclic intermediates. It is supplied as a solution in DMSO (10 mM concentration) and requires storage at room temperature, with strict guidelines for handling and shelf life (6 months at -80°C, 1 month at -20°C) .

特性

IUPAC Name |

6-chloro-5-methylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c1-5-2-3-6(4-9)10-7(5)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUAHTIHTHZLYFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70724428 | |

| Record name | 6-Chloro-5-methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875293-89-3 | |

| Record name | 6-Chloro-5-methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-methylpyridine-2-carbonitrile typically involves the chlorination of 5-methylpyridine followed by the introduction of a nitrile group. One common method includes the reaction of 5-methylpyridine with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atom. Subsequently, the nitrile group can be introduced using a cyanation reaction with reagents like sodium cyanide (NaCN) or potassium cyanide (KCN) under appropriate conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Specific details on industrial methods are often proprietary and may vary between manufacturers.

化学反応の分析

Types of Reactions: 6-Chloro-5-methylpyridine-2-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding oxides or reduction reactions to yield reduced derivatives.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium methoxide (NaOCH3) or ammonia (NH3) under basic conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) in organic solvents.

Major Products Formed:

Substitution Products: Various substituted pyridine derivatives.

Oxidation Products: Pyridine oxides.

Reduction Products: Reduced pyridine derivatives.

Coupling Products: Biaryl compounds.

科学的研究の応用

Chemistry

6-Chloro-5-methylpyridine-2-carbonitrile serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. It is involved in several types of chemical reactions, including:

- Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

- Oxidation and Reduction Reactions: This compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

- Coupling Reactions: It can participate in reactions like Suzuki-Miyaura coupling to produce biaryl compounds.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Example Reagents | Products Formed |

|---|---|---|

| Substitution | Sodium methoxide, Ammonia | Substituted pyridine derivatives |

| Oxidation | Potassium permanganate | Pyridine oxides |

| Reduction | Lithium aluminum hydride | Reduced pyridine derivatives |

| Coupling | Palladium catalysts, Boronic acids | Biaryl compounds |

Biology

Research has indicated that this compound exhibits potential biological activities , making it a subject of interest in medicinal chemistry. Some notable findings include:

- Antimicrobial Properties: Preliminary studies suggest efficacy against various bacterial strains, indicating potential applications in treating infections.

- Anticancer Potential: Investigations have shown that this compound may inhibit the growth of certain cancer cell lines, although further studies are needed to elucidate specific mechanisms and IC₅₀ values.

Medicine

In the field of medicine, this compound is explored for its potential therapeutic properties. It acts as a building block for drug development and has been identified as a CYP1A2 inhibitor , which may affect the metabolism of co-administered drugs.

Table 2: Biological Activities of this compound

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains |

| Anticancer | Inhibits growth of certain cancer cell lines |

| Enzyme Inhibition | Inhibits CYP1A2, affecting drug metabolism |

Industry

In industrial applications, this compound is utilized in the production of agrochemicals, dyes, and specialty chemicals. Its unique properties make it valuable for synthesizing various chemical products.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

- Antimicrobial Activity Study : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes.

- Anticancer Research : Another research effort focused on its anticancer properties, revealing that certain analogs could inhibit proliferation in cancer cell lines through apoptosis induction.

- Enzyme Interaction Analysis : Detailed investigations into its interaction with CYP1A2 provided insights into how this compound could influence pharmacokinetics when used alongside other medications.

作用機序

The mechanism of action of 6-Chloro-5-methylpyridine-2-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the nitrile group allows it to form hydrogen bonds and interact with various molecular targets. Detailed studies on its mechanism of action are ongoing and may vary based on the context of its use .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical properties of 6-Chloro-5-methylpyridine-2-carbonitrile and its analogs:

Key Differences and Implications

Core Heterocycle Modifications

- Pyridine vs. Pyrimidine :

- The pyrimidine analog 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile (CAS: 1208170-17-5) replaces the pyridine ring with a pyrimidine system, introducing an additional nitrogen atom. This increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents .

- Pyrimidine derivatives often exhibit higher metabolic stability in biological systems compared to pyridines, making them favorable in drug design .

Substituent Position and Reactivity

- Positional Isomerism: 2-Chloro-5-cyanopyridine (CAS: 33252-28-7) is a positional isomer of the target compound, with chlorine and cyano groups at positions 2 and 5. This arrangement reduces steric hindrance, facilitating nucleophilic aromatic substitution at position 6, whereas the methyl group in the target compound may hinder such reactions .

Functional Group Effects

- Methylthio vs. Methyl Groups :

- Ketone and Cyclopropyl Modifications :

- 5-Chloro-6-cyclopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CAS: 1135283-62-3) incorporates a strained cyclopropyl ring, which can act as a bioisostere for aromatic groups, optimizing binding to hydrophobic enzyme pockets .

生物活性

6-Chloro-5-methylpyridine-2-carbonitrile is a heterocyclic compound characterized by its unique structural features, including a chlorine atom at the 6-position and a carbonitrile group at the 2-position of the pyridine ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.

The molecular formula of this compound is C_7H_6ClN, with a molecular weight of approximately 152.58 g/mol. The compound can be synthesized through various methods, including a four-step sequence starting from 2-amino-6-chloropyridine, which involves a Suzuki-Miyaura cross-coupling reaction for methylation at the 5-position.

Biological Activity

1. Antimicrobial Properties:

Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, suggesting potential applications in treating infections.

2. Anticancer Potential:

The compound has also been explored for its anticancer properties. Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines, although specific IC_50 values and detailed mechanisms remain to be fully elucidated.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the nitrile group allows for hydrogen bonding, enhancing its binding affinity to biological macromolecules. Notably, it has been shown to inhibit CYP1A2, an enzyme involved in drug metabolism, which could affect the pharmacokinetics of co-administered drugs.

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure Description | Unique Feature |

|---|---|---|

| 6-Chloro-5-methylnicotinonitrile | Pyridine ring with a nitrile group at position 2 | Used in studies related to nicotine receptors |

| 2-Chloro-5-methylpyridine | Lacks the carbonitrile group | Commonly used as an intermediate in organic synthesis |

| 5-Methylpyridin-2-carbonitrile | Similar carbonitrile functionality | Exhibits different biological activities due to lack of chlorine |

The unique combination of chlorine and carbonitrile groups in this compound enhances its reactivity and potential applications compared to these similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the promising biological activities of this compound:

- Antimicrobial Studies: A study demonstrated that derivatives of this compound showed significant antibacterial activity against Gram-positive bacteria.

- Anticancer Activity: In vitro assays indicated that this compound could inhibit the proliferation of cancer cell lines such as HeLa and HCT116, suggesting its potential as a lead compound in cancer therapy .

Q & A

Q. What are the recommended synthetic routes for 6-Chloro-5-methylpyridine-2-carbonitrile, and how can reaction conditions be optimized?

The compound is typically synthesized via chlorination of precursor pyridine derivatives. For example, phosphoryl chloride (POCl₃) is a common chlorinating agent, as demonstrated in the conversion of 4-methyl-2-phenylpyridine derivatives to 6-chloro analogs under reflux conditions . Optimization involves adjusting stoichiometry (e.g., molar ratios of POCl₃), temperature (80–110°C), and reaction time (4–12 hours). Post-reaction quenching with ice-water and purification via column chromatography (silica gel, hexane/ethyl acetate) are critical for yield improvement (70–85%) .

Q. How can spectroscopic techniques distinguish this compound from its structural isomers?

Key techniques include:

- ¹H/¹³C NMR : The chloro and methyl substituents produce distinct splitting patterns. For example, the methyl group at position 5 appears as a singlet (~δ 2.3 ppm), while the cyano group deshields adjacent protons .

- FT-IR : The nitrile group exhibits a sharp peak at ~2220–2240 cm⁻¹. Chlorine substitution alters aromatic C–Cl stretching vibrations (~550–600 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks at m/z 152–154 (M⁺, accounting for chlorine isotopes) confirm the molecular formula C₇H₅ClN₂ .

Q. What solvent systems are suitable for recrystallizing this compound?

Ethanol/water mixtures (3:1 ratio) are commonly used due to the compound’s moderate polarity. Slow evaporation at 4°C yields high-purity crystals (>98% by GC). Alternative solvents include dichloromethane/hexane for rapid crystallization .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophilic regions by mapping electrostatic potential surfaces. The chlorine atom at position 6 and the electron-deficient pyridine ring are prime sites for nucleophilic attack (e.g., by amines or alkoxides). Activation energies for SNAr (nucleophilic aromatic substitution) can be modeled to optimize reaction conditions .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

Discrepancies in bioassay results (e.g., antioxidant vs. antiglycation IC₅₀ values) may arise from:

- Assay Conditions : Variations in pH, temperature, or solvent (DMSO vs. ethanol) can alter compound stability. Standardize protocols using controls like aminoguanidine for antiglycation studies .

- Structural Modifications : Introduce substituents at position 2 (e.g., aryl groups) to enhance hydrogen bonding with biological targets. Validate via docking studies (AutoDock Vina) against enzymes like β-glucuronidase .

Q. How can the compound’s stability under acidic/basic conditions be assessed for drug delivery applications?

Conduct accelerated degradation studies:

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

Key issues include:

- Byproduct Formation : Over-chlorination at position 4 can occur with excess POCl₃. Mitigate via dropwise reagent addition and inline FT-IR monitoring .

- Catalyst Selection : Transition-metal catalysts (e.g., Pd/C) may introduce trace impurities. Switch to heterogeneous catalysts or flow chemistry systems for cleaner reactions .

Methodological Notes

- Data Reproducibility : Always cross-reference melting points (reported range: 113–115°C for related nitriles) and NMR shifts with published databases (e.g., SciFinder) .

- Safety Protocols : Handle chlorinated intermediates in fume hoods due to lachrymatory effects. Use PPE and adhere to GHS hazard codes (e.g., H318 for eye damage) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。